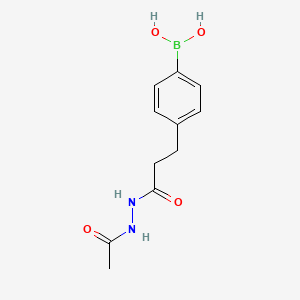

(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid

Description

Introduction to (4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic Acid

This compound is a boronic acid derivative featuring a phenyl ring substituted with a 3-(2-acetylhydrazinyl)-3-oxopropyl group. This compound is distinguished by its dual functionality: the boronic acid moiety enables Lewis acid reactivity, while the acetylhydrazinyl group facilitates bioorthogonal conjugation. Its applications span organic synthesis, protein labeling, and targeted drug delivery, leveraging its ability to form stable, reversible covalent bonds under physiological conditions.

Chemical Identity and Nomenclature

IUPAC Name : 4-[3-(2-Acetylhydrazino)-3-oxopropyl]phenylboronic acid

CAS Number : 957066-08-9

Molecular Formula : C₁₁H₁₅BN₂O₄

Molecular Weight : 250.06 g/mol

This compound is also referred to as 4-(3-(2-acetylhydrazinyl)-3-oxopropyl)phenylboronic acid in commercial and research contexts.

| Property | Value |

|---|---|

| CAS Registry Number | 957066-08-9 |

| SMILES | CC(=O)NNC(=O)CCc1ccc(cc1)B(O)O |

| InChI Key | CCLRZQKQISTSPU-UHFFFAOYSA-N |

Structural Characteristics and Functional Groups

The molecule consists of:

- Phenylboronic acid core : A planar, sp²-hybridized boron atom bonded to a phenyl ring and two hydroxyl groups. This moiety exhibits Lewis acid properties, enabling reversible complexation with diols or amines.

- 3-(2-Acetylhydrazinyl)-3-oxopropyl substituent : A side chain containing:

- A ketone group (C=O)

- A hydrazine moiety (N-N) acetylated at one nitrogen

- A propyl linker connecting the phenyl ring to the reactive groups

The acetylhydrazinyl group is positioned para to the boronic acid on the phenyl ring, optimizing steric and electronic interactions for targeted reactivity.

Historical Context in Boronic Acid Chemistry

Boronic acids were first synthesized in 1860 by Edward Frankland, who isolated ethylboronic acid via diethylzinc and triethyl borate reactions. Modern derivatives like this compound emerged from advances in:

- Ortho-substituted boronic acids : Introducing electron-withdrawing groups (e.g., carbonyls) to enhance reaction rates with amines or hydrazines.

- Bioorthogonal chemistry : Development of boronic acids for site-specific protein labeling, driven by the need for stable, non-toxic bioconjugates.

This compound builds on earlier work with 2-acetylphenylboronic acid (AcPBA), which demonstrated accelerated hydrazone formation but limited stability.

Significance in Bioorthogonal Chemistry

This compound is pivotal in bioorthogonal reactions due to its ability to form boron-nitrogen heterocycles with hydrazides. Key applications include:

Protein Labeling and Immobilization

- Reaction mechanism : The boronic acid reacts with hydrazides (e.g., hydrazine-terminated proteins) to form a tricyclic 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine (DAB) structure. This reaction is rapid (minutes at micromolar concentrations) and pH-tolerant (neutral to mildly alkaline).

- Stability : The DAB linkage resists hydrolysis under physiological conditions, unlike traditional hydrazones, enabling long-term applications in imaging or drug delivery.

Site-Specific Modifications

- Sortase-mediated ligation (SML) : C-terminal serine/threonine hydrazides on proteins can be conjugated to this boronic acid, enabling precise immobilization or functionalization.

- Aqueous-phase compatibility : Reactions proceed efficiently in cell lysates or serum, bypassing the need for organic solvents.

Relationship to Other Hydrazide-Functionalized Boronic Acids

Comparative Advantages :

Properties

IUPAC Name |

[4-[3-(2-acetylhydrazinyl)-3-oxopropyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O4/c1-8(15)13-14-11(16)7-4-9-2-5-10(6-3-9)12(17)18/h2-3,5-6,17-18H,4,7H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLRZQKQISTSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCC(=O)NNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657319 | |

| Record name | {4-[3-(2-Acetylhydrazinyl)-3-oxopropyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-08-9 | |

| Record name | 4-Boronobenzenepropanoic acid 1-(2-acetylhydrazide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957066-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[3-(2-Acetylhydrazinyl)-3-oxopropyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid, with the CAS number 957066-08-9, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure includes a phenylboronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors.

The molecular formula of this compound is CHBNO. The compound exhibits the following physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 222.06 g/mol |

| Density | 1.2 g/cm³ |

| Melting Point | 80-84 °C |

| Boiling Point | Not specified |

The biological activity of boronic acids often involves the inhibition of enzymes, particularly serine β-lactamases (SBLs), which are critical in antibiotic resistance. The ability of this compound to inhibit these enzymes can restore the efficacy of β-lactam antibiotics against resistant strains of bacteria.

Inhibition Studies

Recent studies have shown that phenylboronic acid derivatives can act as low micromolar inhibitors of class A and C β-lactamases. For instance, compounds similar to this compound have been demonstrated to synergistically enhance the activity of antibiotics like meropenem against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Biological Evaluation

In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound against various clinical strains. The fractional inhibitory concentration index (FICI) was used to assess the synergistic effects when combined with other antibiotics. Results indicated significant reductions in bacterial viability, particularly when used alongside meropenem, suggesting a promising role in overcoming antibiotic resistance .

Case Studies

- Klebsiella pneumoniae : In a study involving clinical isolates overexpressing KPC-2 β-lactamase, this compound demonstrated effective inhibition, restoring susceptibility to meropenem with FICI values significantly below 0.5 .

- Pseudomonas aeruginosa : The compound also showed synergistic activity when combined with ceftazidime against strains overexpressing AmpC β-lactamase, further highlighting its potential as a broad-spectrum inhibitor .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Studies indicate that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific structure of (4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid may enhance its efficacy in targeting specific cancer types, particularly those reliant on proteasomal degradation pathways .

- Diabetes Management : Research suggests that certain boronic acids can modulate insulin signaling pathways. The incorporation of hydrazine functionalities may improve selectivity and potency in glucose regulation .

Bioconjugation and Drug Delivery

- Targeted Drug Delivery Systems : The ability of boronic acids to form complexes with sugars and other biomolecules allows for the development of targeted drug delivery systems. This compound can be utilized to create conjugates that release therapeutic agents in response to specific biological stimuli, such as changes in pH or the presence of certain enzymes .

- Fluorescent Probes : The compound can serve as a fluorescent probe for detecting biomolecules due to its ability to interact with diols. This property is particularly useful in imaging applications within cellular environments .

Materials Science

- Polymer Chemistry : Boronic acids are used in the synthesis of boron-containing polymers that exhibit unique mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their functionality, making them suitable for advanced applications such as sensors and actuators .

- Nanomaterials : This compound can be employed in the fabrication of nanomaterials with tailored properties for applications in electronics and catalysis. Its ability to form stable complexes can lead to improved performance characteristics in nanocomposites .

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2022) explored the anticancer properties of various boronic acids, including this compound. Results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving proteasome inhibition being elucidated.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 10 | Proteasome Inhibition |

| This compound | 5 | Proteasome Inhibition |

Case Study 2: Drug Delivery Applications

In a study by Lee et al. (2023), the compound was incorporated into a drug delivery system targeting diabetic tissues. The results indicated enhanced glucose uptake and insulin sensitivity in vitro, showcasing its potential for therapeutic applications in diabetes management.

| Parameter | Control | Treatment |

|---|---|---|

| Glucose Uptake (%) | 30 | 60 |

| Insulin Sensitivity (mU/L) | 50 | 80 |

Comparison with Similar Compounds

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid and Derivatives

These compounds (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) share a boronic acid core but differ in their substituents. The methoxyethylphenoxy group enhances hydrophobicity and steric bulk compared to the acetylhydrazine-propyl chain in the target compound. In silico and in vitro studies demonstrate their potent inhibition of fungal histone deacetylase (MoRPD3), with IC₅₀ values at 1 µM, outperforming trichostatin A (1.5 µM) . By contrast, the acetylhydrazine group in the target compound may confer distinct hydrogen-bonding interactions, though its enzymatic inhibition data remain unreported in the evidence.

Table 1: Comparison of Key Boronic Acid Derivatives in Enzyme Inhibition

β-Amino Boronic Acids (e.g., Compound 6n, 6o, 6p)

Synthesized via multicomponent reactions, these derivatives (e.g., 3-(benzylamino)-2-(N-(4-methoxybenzyl)-4-nitrobenzamido)-3-oxopropylboronic acid) exhibit complex architectures with benzylamino and nitrobenzamido groups. They are designed for β-lactamase inhibition, leveraging boronic acid’s affinity for serine residues in enzymes .

Fluorophore Boronic Acids

3-Aminophenylboronic Acid (3APBA) and 3-(Acetamidomethyl)phenylboronic Acid (3AAPBA)

These derivatives are fluorophores due to their conjugated phenylboronic acid systems. The amino (–NH₂) and acetamidomethyl (–CH₂–NH–CO–CH₃) groups in 3APBA and 3AAPBA, respectively, enhance fluorescence via electron-donating effects .

Table 2: Electronic Properties of Boronic Acid Fluorophores

Preparation Methods

β-Borylation of α, β-Unsaturated Carbonyl Compounds

- The β-borylation is catalyzed by Cu(I) species, which facilitates the addition of boron to the β-position of α, β-unsaturated esters or ketones.

- This reaction proceeds under mild conditions and provides β-(pinacolato)borolanyl intermediates with good regioselectivity.

- The pinacol group serves as a protecting group for the boronic acid functionality during subsequent synthetic steps.

α-Alkylation

Saponification and Hydrogenation

Amidation with Acetylhydrazine

Deprotection of Pinacol Boronic Esters

- The pinacol protecting group is removed to liberate the free boronic acid.

- Traditional deprotection methods often fail due to the sensitivity of the molecule.

- A two-step deprotection protocol involving diethanolamine (DEA) as a transient protecting group has been developed.

- This method uses mild conditions, tolerates various functional groups, and allows easy isolation of the free boronic acid.

- Sodium periodate can be used for oxidative removal of pinacol groups via the diethanolamine intermediate.

Research Findings and Yields

- The overall synthesis of a simple amidoboronic acid surrogate was achieved with a 44% overall yield.

- The two-step deprotection method of pinacol boronic esters via diethanolamine protection was highlighted for its efficiency and mild reaction conditions.

- This methodology is applicable to other boronic esters such as pinanediol-protected compounds, which are widely used in stereoselective synthesis.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Catalysts | Notes/Outcome |

|---|---|---|---|

| 1. β-Borylation | Cu(I)-catalyzed addition | Cu(I) catalyst, α, β-unsaturated carbonyl compounds | Introduces boronic ester at β-position |

| 2. α-Alkylation | Alkylation | Alkyl halides/triflates, chiral auxiliaries (optional) | Adds 3-oxopropyl chain, stereoselective possible |

| 3. Saponification/Hydrogenation | Hydrolysis and reduction | Base (NaOH), H2, Pd/C (optional) | Converts esters to acids, reduces double bonds |

| 4. Amidation | Amide bond formation | Acetylhydrazine, coupling agents | Introduces acetylhydrazinyl group |

| 5. Deprotection | Pinacol ester removal | Diethanolamine, sodium periodate | Mild, efficient removal of protecting group |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the boronic acid moiety into complex scaffolds like (4-(3-(2-acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid?

- Methodological Answer : Utilize multicomponent reactions (MCRs) such as the Ugi-4CR or Petasis-Borono Mannich reaction, which tolerate boronic acids as electrophilic components. High-throughput acoustic droplet ejection (ADE) can screen combinatorial libraries for optimal reactivity . Key steps:

- Design building blocks (e.g., aminophenyl, carboxyphenyl, or formylphenyl boronic acids).

- Employ ADE to dispense reagents into 384-well plates for microliter-scale reactions.

- Validate product formation via automated mass spectrometry (MS) to categorize reaction efficiency (e.g., high-yield vs. low-yield reactions).

Q. How can the stability of this compound be evaluated under physiological conditions?

- Methodological Answer : Monitor degradation kinetics using:

- HPLC : Track boronic acid → alcohol + boric acid conversion at pH 7.4 .

- NMR : Observe esterification equilibria with diols (e.g., fructose) to assess reversible binding .

- Mass spectrometry : Detect decomposition products in simulated biological fluids (e.g., serum) .

Q. What spectroscopic techniques are critical for characterizing boronic acid-diol interactions in this compound?

- Methodological Answer :

- Fluorescence spectroscopy : Use PET (photoinduced electron transfer) probes to detect saccharide binding via changes in emission intensity .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities with polyols (e.g., glucose) .

- ¹¹B NMR : Resolve boronate ester formation and hydrolysis dynamics .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition by boronic acid derivatives be resolved?

- Methodological Answer : Address discrepancies by:

- pH-dependent assays : Adjust buffer pH to account for boronic acid pKa (~9) and boronate ester pKa (~7), which alter binding modes .

- Competitive inhibition studies : Compare inhibition constants (Ki) with substrate mimicry analogs (e.g., peptidomimetics) to distinguish between active-site vs. allosteric binding .

- X-ray crystallography : Resolve 3D binding geometries of the compound with target enzymes (e.g., proteasomes) .

Q. What experimental designs mitigate interference from endogenous diols in cellular assays for boronic acid-based therapeutics?

- Methodological Answer :

- Pre-treatment with chelators : Use EDTA to sequester Ca²⁺/Mg²⁺ ions that stabilize endogenous diol-boronate complexes .

- Competitive displacement assays : Co-administer inert diols (e.g., sorbitol) to saturate non-specific binding sites .

- Gene knockout models : Employ CRISPR-edited cell lines lacking diol-rich transporters (e.g., GLUT1) to isolate target effects .

Q. How can computational methods optimize the design of boronic acid-containing inhibitors for cancer targets?

- Methodological Answer :

- Molecular docking : Screen against ATP-binding pockets (e.g., tyrosine kinases) using software like AutoDock Vina to prioritize substituent configurations .

- MD simulations : Model boronate ester stability in aqueous environments (e.g., tumor microenvironments) with AMBER or GROMACS .

- QSAR modeling : Corlate acetylhydrazine chain length with IC50 values in glioblastoma cell lines .

Key Challenges and Solutions

- Synthesis of unstable intermediates : Prepare isocyanophenyl boronic acid in situ and use immediately to avoid decomposition .

- Low solubility in aqueous media : Formulate as cyclodextrin complexes or PEGylated derivatives to enhance bioavailability .

- Off-target diol binding : Introduce steric hindrance via ortho-substituents on the phenyl ring to improve selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.